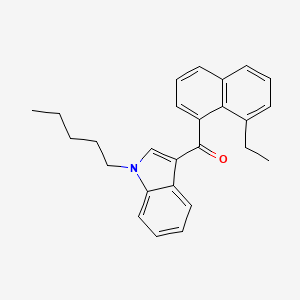
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 210 8-ethylnaphthyl isomer involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 8-ethylnaphthalen-1-yl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for JWH 210 8-ethylnaphthyl isomer are not well-documented due to its primary use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions and purification steps to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
JWH 210 8-ethylnaphthyl isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the naphthyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyl and indole rings.
Reduction: Reduced forms of the carbonyl group.
Substitution: Substituted derivatives at the indole nitrogen or naphthyl ring.
Scientific Research Applications
JWH 210 8-ethylnaphthyl isomer is used extensively in scientific research, particularly in the fields of:
Chemistry: As a reference standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research into the pharmacological effects and potential therapeutic applications of synthetic cannabinoids.
Mechanism of Action
JWH 210 8-ethylnaphthyl isomer exerts its effects by binding to cannabinoid receptors, primarily CB1 and CB2 receptors, in the central nervous system and peripheral tissues. This binding activates the receptors, leading to a cascade of intracellular signaling pathways that modulate neurotransmitter release and produce various physiological effects .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but different side chains.
JWH 073: Similar to JWH 018 but with a different alkyl chain length.
JWH 122: Similar to JWH 210 but with a methyl group instead of an ethyl group on the naphthyl ring.
Uniqueness
JWH 210 8-ethylnaphthyl isomer is unique due to its specific structural configuration, which influences its binding affinity and activity at cannabinoid receptors. The presence of the ethyl group on the naphthyl ring distinguishes it from other isomers and affects its pharmacological properties .
Properties
Molecular Formula |
C26H27NO |
|---|---|
Molecular Weight |
369.5 |
IUPAC Name |
(8-ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |
InChI |
InChI=1S/C26H27NO/c1-3-5-8-17-27-18-23(21-14-6-7-16-24(21)27)26(28)22-15-10-13-20-12-9-11-19(4-2)25(20)22/h6-7,9-16,18H,3-5,8,17H2,1-2H3 |
InChI Key |
FRVNYZYXZMSTJD-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)CC |
Synonyms |
(8-ethylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















